molecular formula C13H8ClFN2 B8804950 6-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine CAS No. 291744-01-9

6-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine

Cat. No. B8804950
Key on ui cas rn: 291744-01-9
M. Wt: 246.67 g/mol
InChI Key: YYELDJSYCCVLQZ-UHFFFAOYSA-N
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Patent
US06498166B1

Procedure details

Solid t-butoxycarbonyl-O-mesitylenesulfonylhydroxylamine (8.45 g 26.8 mmol) was added portionwise with stirring to TFA (100 ml) over 10 min then stirred for a further 30 minutes. The solution was poured onto ice (˜250 ml) and left until the ice melted. The resulting white solid was filtered off, washed with water, and dissolved in chloroform (200 ml). The solution was dried over 4 Å mol. sieves for 1.5 hours, filtered and 2-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)ethanone oxime (3.56 g 13.4 mmol) in chloroform (100 ml) was added. The reaction was stirred at room temperature for 18 hours, washed with water (2×50 ml) and dried. Removal of solvent gave a brown solid which was purified by Biotage chromatography. Elution with cyclohexanelethyl acetate (35/1) gave the title compound as a yellow solid (2.476 g 75%). NMR (CDCl3) δ 6.76 (1H, s, H-3); 7.08 (1H, dd, J 9 & 2 Hz, H-5); 7.13 (2H, t, J 9 Hz, H-3′); 7.45 (1H, d, J 9 Hz, H-4); 7.9 (2H, dd, J 9 & 5 Hz, H-2′); 8.5 (1H, d, J 2 Hz, H-7);
Quantity
8.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)ethanone oxime
Quantity
3.56 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
C(OC(NOS(C1C(C)=CC(C)=CC=1C)(=O)=O)=O)(C)(C)C.C(O)(C(F)(F)F)=O.[Cl:29][C:30]1[CH:31]=[CH:32][C:33]([CH2:36][C:37]([C:40]2[CH:45]=[CH:44][C:43]([F:46])=[CH:42][CH:41]=2)=[N:38]O)=[N:34][CH:35]=1>C(Cl)(Cl)Cl>[Cl:29][C:30]1[CH:31]=[CH:32][C:33]2[N:34]([N:38]=[C:37]([C:40]3[CH:45]=[CH:44][C:43]([F:46])=[CH:42][CH:41]=3)[CH:36]=2)[CH:35]=1

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)ethanone oxime
Quantity
3.56 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)CC(=NO)C1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
then stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto ice (˜250 ml)
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (200 ml)
CUSTOM
Type
CUSTOM
Details
The solution was dried over 4 Å mol
WAIT
Type
WAIT
Details
sieves for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
washed with water (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by Biotage chromatography
WASH
Type
WASH
Details
Elution with cyclohexanelethyl acetate (35/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC=2N(C1)N=C(C2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.476 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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